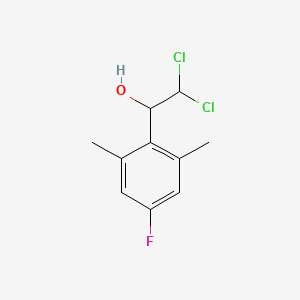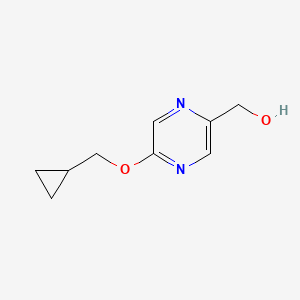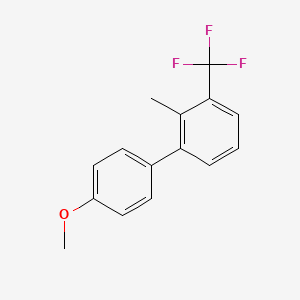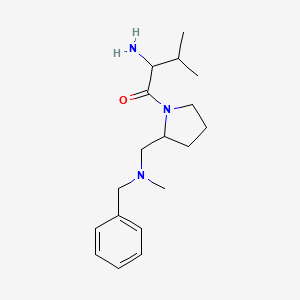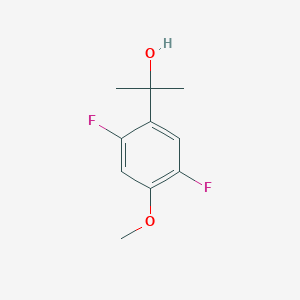
2-(2,5-Difluoro-4-methoxyphenyl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,5-Difluoro-4-methoxyphenyl)propan-2-ol is an organic compound with the molecular formula C10H12F2O2 . This compound is characterized by the presence of two fluorine atoms and a methoxy group attached to a phenyl ring, along with a propan-2-ol moiety. It is a derivative of phenol and is used in various chemical and industrial applications due to its unique properties.
Méthodes De Préparation
The synthesis of 2-(2,5-Difluoro-4-methoxyphenyl)propan-2-ol typically involves the reaction of 2,5-difluoro-4-methoxybenzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group using sodium borohydride (NaBH4) in the presence of a solvent like methanol or ethanol . The reaction conditions usually involve stirring the mixture at room temperature for several hours until the reduction is complete. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
2-(2,5-Difluoro-4-methoxyphenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields the corresponding ketone, while reduction yields the alcohol.
Applications De Recherche Scientifique
2-(2,5-Difluoro-4-methoxyphenyl)propan-2-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in various organic synthesis reactions.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways. Its fluorinated phenyl ring can be used as a probe to investigate enzyme-substrate interactions.
Medicine: It has potential applications in drug discovery and development. The compound’s unique structure can be modified to create new pharmaceuticals with improved efficacy and reduced side effects.
Industry: It is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the manufacture of polymers, resins, and other industrial products.
Mécanisme D'action
The mechanism of action of 2-(2,5-Difluoro-4-methoxyphenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s fluorinated phenyl ring can interact with enzymes and receptors, affecting their activity and function. The methoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
2-(2,5-Difluoro-4-methoxyphenyl)propan-2-ol can be compared with other similar compounds, such as:
2-(4-Methoxyphenyl)propan-2-ol: This compound lacks the fluorine atoms on the phenyl ring, which can significantly affect its chemical and biological properties.
2-(2,4-Difluorophenyl)propan-2-ol: This compound has a similar structure but with the fluorine atoms in different positions on the phenyl ring, which can influence its reactivity and interactions.
2-(2,5-Difluorophenyl)propan-2-ol: This compound lacks the methoxy group, which can affect its solubility and overall activity.
The presence of the fluorine atoms and the methoxy group in this compound makes it unique and can enhance its reactivity, stability, and interactions with biological targets.
Propriétés
Formule moléculaire |
C10H12F2O2 |
|---|---|
Poids moléculaire |
202.20 g/mol |
Nom IUPAC |
2-(2,5-difluoro-4-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H12F2O2/c1-10(2,13)6-4-8(12)9(14-3)5-7(6)11/h4-5,13H,1-3H3 |
Clé InChI |
LYMNFUNCDVYKMS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC(=C(C=C1F)OC)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


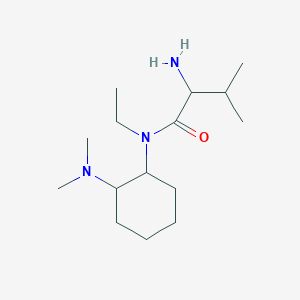
![N-[(3-amino-1H-indazol-6-yl)methylidene]hydroxylamine](/img/structure/B14773734.png)


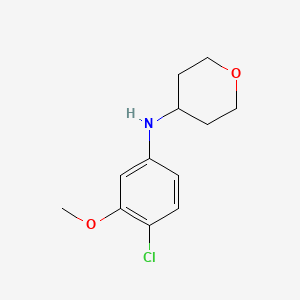
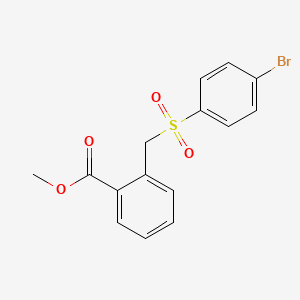
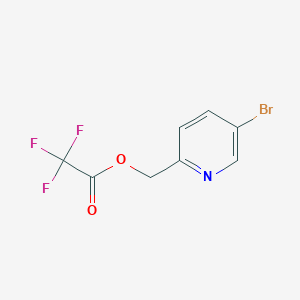
![(1S)-1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14773764.png)
